molecular formula C13H15NO3 B2427947 N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide CAS No. 2411295-09-3

N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide

Cat. No. B2427947
M. Wt: 233.267
InChI Key: KEORXLAVRQRVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide, also known as CP-472535, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide increases the levels of endocannabinoids in the body, which can lead to anti-inflammatory and analgesic effects.

Biochemical And Physiological Effects

N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have antidepressant-like effects in mice. Additionally, N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide has been shown to increase the levels of endocannabinoids in the brain, which can lead to neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide is its selectivity for FAAH, which reduces the likelihood of off-target effects. However, one limitation is that it has low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several potential future directions for research on N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide. One direction is to study its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential use as an antidepressant. Additionally, further research could be done to improve its solubility in water and increase its bioavailability.

Synthesis Methods

N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the synthesis of 3-methoxyphenylcyclopropane, which is then reacted with epichlorohydrin to form N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane. The final step involves the reaction of N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane with carboxylic acid to form N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide.

Scientific Research Applications

N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide has also been studied for its potential use in the treatment of neuropathic pain and as an antidepressant.

properties

IUPAC Name

N-[1-(3-methoxyphenyl)cyclopropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-10-4-2-3-9(7-10)13(5-6-13)14-12(15)11-8-17-11/h2-4,7,11H,5-6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEORXLAVRQRVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide

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